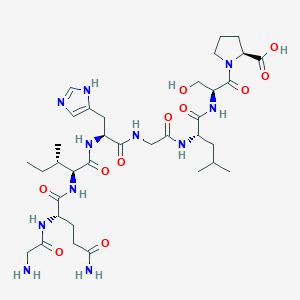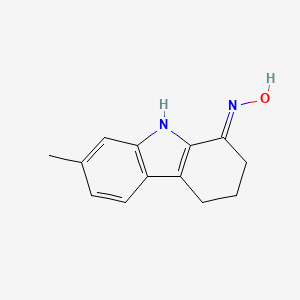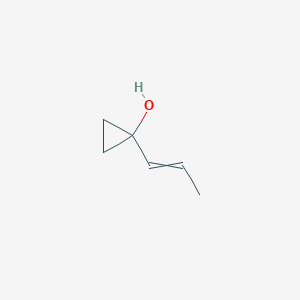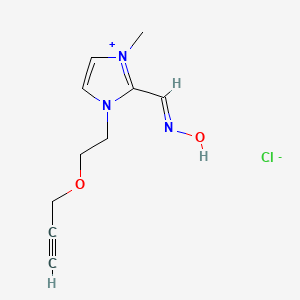
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride is a complex organic compound with a unique structure that includes an imidazolium core, a hydroxyimino group, and a propynyloxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The propynyloxyethyl side chain can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of oxime derivatives, while substitution reactions can yield a variety of new compounds with different functional groups .
Scientific Research Applications
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the imidazolium core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-(hydroxyimino)acetate: Similar in structure but lacks the imidazolium core.
2-(2-Propynyloxy)tetrahydropyran: Contains a propynyloxy group but has a different core structure
Uniqueness
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride is unique due to its combination of functional groups and the imidazolium core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
128669-18-1 |
|---|---|
Molecular Formula |
C10H14ClN3O2 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
(NE)-N-[[1-methyl-3-(2-prop-2-ynoxyethyl)imidazol-1-ium-2-yl]methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-3-7-15-8-6-13-5-4-12(2)10(13)9-11-14;/h1,4-5,9H,6-8H2,2H3;1H |
InChI Key |
NVIVUYBEVKPMCD-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(N(C=C1)CCOCC#C)/C=N/O.[Cl-] |
Canonical SMILES |
C[N+]1=C(N(C=C1)CCOCC#C)C=NO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


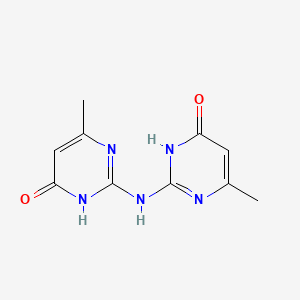
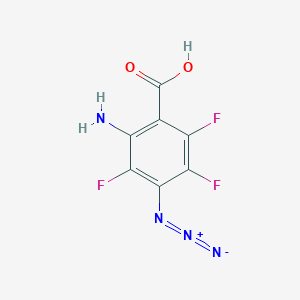
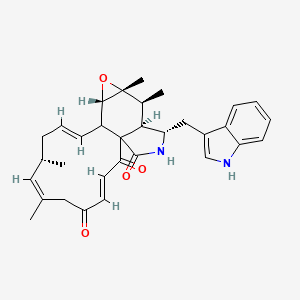
![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)




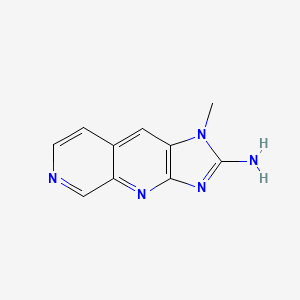
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)
